

Executive Summary & Mechanistic Insight

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Compound of Interest

Compound Name: [Pro3]-GIP (Mouse)

Cat. No.: B1573937

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[Pro3]-GIP (Mouse) is a stable, enzyme-resistant analogue of the murine Glucose-dependent Insulinotropic Polypeptide (GIP). Unlike native GIP, which is rapidly degraded by Dipeptidyl Peptidase-4 (DPP-4) within minutes, [Pro3]-GIP contains a proline substitution at position 3 (Glu3

Pro3) that renders it resistant to N-terminal cleavage.

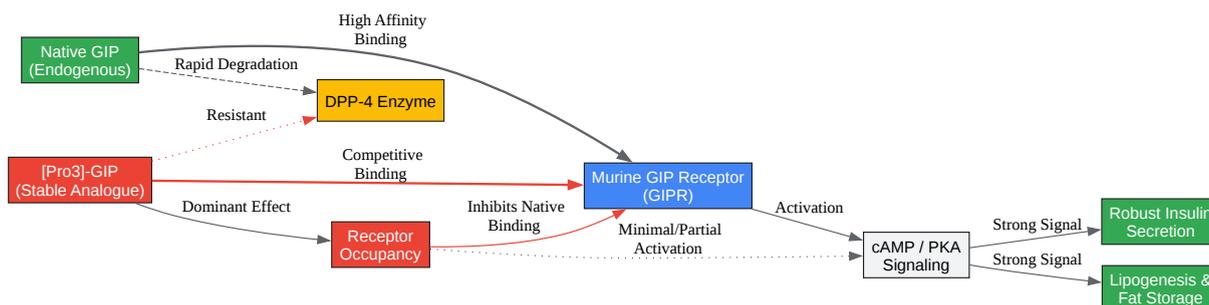
Critical Species-Specific Pharmacology: Researchers must recognize a fundamental divergence in pharmacology:

- In Humans: [Pro3]-GIP acts as a full agonist.[1][2]
- In Mice/Rats: [Pro3]-GIP acts as a partial agonist with low intrinsic efficacy.[1][3] In the presence of endogenous GIP (e.g., post-prandial states), it functions as a competitive antagonist.

Therapeutic Application in Mice: In murine models, [Pro3]-GIP is primarily utilized to block GIP receptor (GIPR) signaling. This antagonism is a validated strategy to prevent or reverse diet-induced obesity, insulin resistance, and beta-cell dysfunction.[4] By occupying the GIPR without triggering the robust adipogenic and insulinotropic cascades of native GIP, it effectively "silences" the receptor against the physiological incretin load.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the competitive antagonism mechanism of [Pro3]-GIP at the murine GIP receptor compared to native GIP signaling.



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Figure 1: Mechanism of [Pro3]-GIP acting as a DPP-4 resistant competitive antagonist at the murine GIP receptor, blocking downstream adipogenic and insulinotropic signals.[5]

Preparation and Handling

To ensure experimental reproducibility, strict adherence to reconstitution and storage protocols is required.[6]

Reconstitution Protocol

- Solvent: Sterile 0.9% Saline (NaCl) or Phosphate Buffered Saline (PBS), pH 7.4.
- Solubility: [Pro3]-GIP is highly soluble. A stock concentration of 1.0 mg/mL (approx. 200 μ M) is recommended.
- Procedure:
 - Allow the lyophilized vial to equilibrate to room temperature.
 - Add the calculated volume of buffer to the vial.

- Gently swirl or vortex at low speed. Do not sonicate unless specified, as this may shear the peptide.
- Filtration: If in vivo sterility is critical, filter through a 0.22 μm PVDF membrane (low protein binding).

Storage & Stability

- Lyophilized: -20°C (Stable for >1 year).
- Reconstituted Stock: Aliquot immediately into single-use volumes (e.g., 50-100 μL) and store at -80°C . Avoid freeze-thaw cycles.
- Working Solution: Keep on ice during experiments; discard unused portion after 24 hours.

Dosage and Administration Protocols

The following dosages are standardized for C57BL/6 and ob/ob mice.

Table 1: Recommended Dosage Guidelines

Experimental Context	Dose (Molar)	Dose (Mass)*	Route	Frequency	Primary Readout
Acute Antagonism	25 nmol/kg	~125 $\mu\text{g}/\text{kg}$	i.p.	Single bolus	Inhibition of GIP-induced insulin secretion (OGTT)
Chronic Metabolic	25 nmol/kg	~125 $\mu\text{g}/\text{kg}$	i.p.	Daily (q.d.)	Weight loss, improved insulin sensitivity
CNS/Neuro	25 - 50 nmol/kg	~125 - 250 $\mu\text{g}/\text{kg}$	i.p.	Daily	Neuroprotection, cognitive improvement

*Based on MW ~4972 g/mol . Always calculate exact mass based on the specific batch peptide content.

Detailed Experimental Workflows

Protocol A: Acute Antagonism in Oral Glucose Tolerance Test (OGTT)

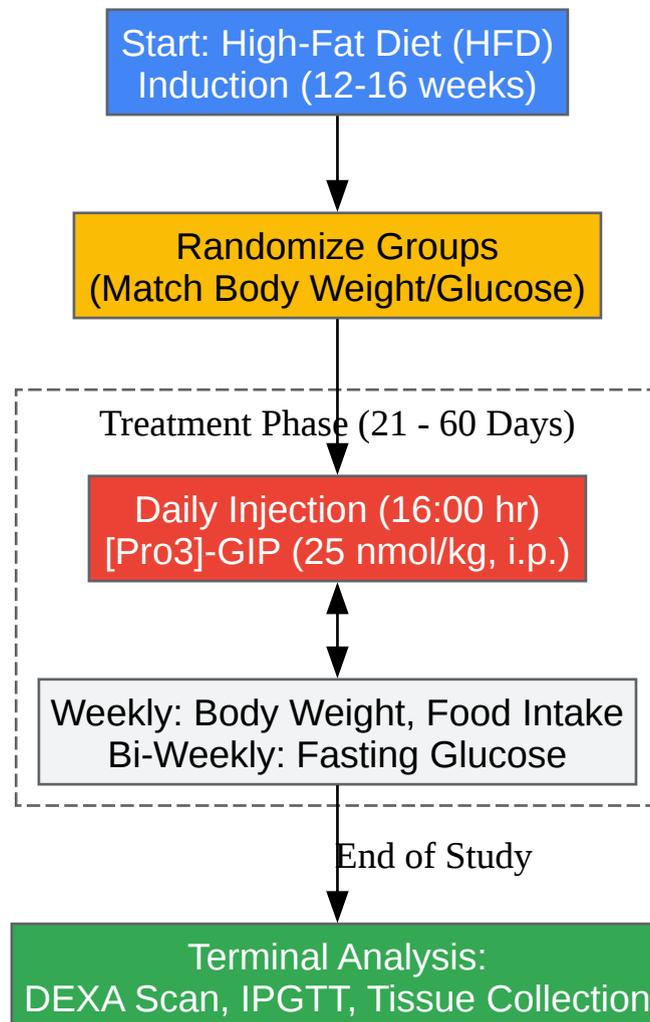
Objective: To demonstrate the blockade of the incretin effect.

- Animal Prep: Fast mice for 12–16 hours (overnight) or 6 hours (morning fast) depending on ethical approval.
- Baseline: Measure fasting blood glucose (Time -30 min).
- Peptide Administration (Time -15 min):
 - Group 1 (Control): Saline vehicle (i.p.).
 - Group 2 (Treatment): [Pro3]-GIP (25 nmol/kg, i.p.).[\[4\]](#)[\[7\]](#)
 - Note: Administer 15 minutes prior to glucose load to ensure receptor occupancy.
- Glucose Challenge (Time 0):
 - Administer Glucose (2 g/kg body weight) via oral gavage.
 - Alternative: For IPGTT, inject glucose i.p., but oral is preferred to trigger endogenous incretin release.
- Sampling:
 - Measure Blood Glucose: 0, 15, 30, 60, 90, 120 min.[\[6\]](#)
 - Measure Plasma Insulin: 0, 15, 30 min (critical window for incretin effect).
- Expected Result: [Pro3]-GIP treated mice should show lower insulin peaks and potentially higher glucose excursions compared to controls (due to blocked insulinotropic support),

unless the mice are already insulin resistant.

Protocol B: Chronic Treatment for Diet-Induced Obesity (DIO)

Objective: To reverse obesity and improve insulin sensitivity.



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Figure 2: Workflow for chronic [Pro3]-GIP intervention in diet-induced obesity models.

- Induction: Feed C57BL/6 mice a High-Fat Diet (45-60% kcal fat) for 12+ weeks until obese.
- Dosing Regimen:

- Administer [Pro3]-GIP (25 nmol/kg) via i.p.[7] injection once daily.
- Timing: Dosing prior to the onset of the dark phase (e.g., 16:00 - 17:00) is optimal to block GIP during the active feeding window.
- Monitoring:
 - Weigh mice daily.[8]
 - Monitor food intake (to rule out aversion/toxicity).[4]
- Endpoints:
 - Significant weight loss is typically observed after 7–10 days.
 - Perform Insulin Tolerance Test (ITT) on Day 21 to assess sensitization.

Troubleshooting & Controls

Issue	Probable Cause	Solution
No effect in OGTT	Timing mismatch	Ensure peptide is injected 15-30 mins before glucose.
No weight loss	Dose too low / Degradation	Verify peptide integrity (HPLC). Increase dose to 50 nmol/kg.
Unexpected Insulin Spike	Species confusion	Confirm you are using [Pro3]-GIP in mice, not humans (where it is an agonist).
Solubility Issues	Incorrect pH	Ensure buffer is pH 7.4. If needed, dissolve in small vol of 10% acetic acid, then dilute.

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metabolic abnormalities associated with genetically inherited obesity in ob/ob mice."[4] *Diabetologia*, 50(7), 1532–1540.

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